molecular formula C15H15NO2 B188220 4-methoxy-N-(3-methylphenyl)benzamide CAS No. 7464-53-1

4-methoxy-N-(3-methylphenyl)benzamide

Cat. No. B188220
CAS RN: 7464-53-1
M. Wt: 241.28 g/mol
InChI Key: DOEUHYAIQRIZIY-UHFFFAOYSA-N
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Description

“4-methoxy-N-(3-methylphenyl)benzamide” is an organic compound with the molecular formula C15H15NO2 . It is part of a collection of rare and unique chemicals often used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(3-methylphenyl)benzamide” consists of a benzamide core with a methoxy group (-OCH3) and a methylphenyl group (-C6H4-CH3) attached . The exact 3D structure can be computed and viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving “4-methoxy-N-(3-methylphenyl)benzamide” are not detailed in the retrieved papers, it’s worth noting that organic amides like this compound can react with azo and diazo compounds to generate toxic gases .

Scientific Research Applications

  • Molecular Structural Analysis and Antioxidant Activity :

    • A study by Demir et al. (2015) analyzed the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. This study highlighted the compound's molecular geometry and vibrational frequencies, and assessed its antioxidant properties using DPPH free radical scavenging test.
  • Potential as Antiplatelet Agents :

    • Research by Liu et al. (2019) investigated 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives for their antiplatelet aggregation activities. The study found that some derivatives exhibited significant antiplatelet activities without notable cell toxicity, suggesting their potential as safer and effective antiplatelet agents.
  • Corrosion Inhibition in Mild Steel :

    • A study by Mishra et al. (2018) explored the effect of N-(4-methoxyphenyl)benzamide on the corrosion inhibition of mild steel. The compound showed high efficiency as a corrosion inhibitor, acting as a cathodic type corrosion inhibitor and demonstrating strong adsorption at metal/electrolyte interfaces.
  • Biological Activities of Derivatives :

    • Hirpara et al. (2003) synthesized derivatives of 4-(2-Methoxy-5-methylphenyl)-1-(substituted benzal) thiosemicarbazides and 2-(arylidene-hydrazono)-3-(2-methoxy-5-methylphenyl)-4-thiazolldinones. These compounds were evaluated for their antimicrobial and antitubercular activities, showing growth inhibiting activity against several microbes.
  • Exploring Antioxidant Activity via Electrochemical Oxidation :

    • A study by Jovanović et al. (2020) examined the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-2-methoxybenzamide, in aqueous buffer solutions. The study provided insights into the free radical scavenging activity of these antioxidants.
  • Synthesis and Evaluation of New Amide Moiety Bearing Quinoxaline Derivatives as Antimicrobial Agents :

    • Research conducted by Mohsen et al. (2014) focused on synthesizing and evaluating the antimicrobial activity of N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives. The study found significant activity against certain Candida species.

Safety And Hazards

As with many organic compounds, “4-methoxy-N-(3-methylphenyl)benzamide” should be handled with care. It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . It’s also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-methoxy-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-3-5-13(10-11)16-15(17)12-6-8-14(18-2)9-7-12/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEUHYAIQRIZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323463
Record name 4-methoxy-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-methylphenyl)benzamide

CAS RN

7464-53-1
Record name 4-Methoxy-N-(3-methylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7464-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(3-methylphenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404059
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-(3-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Zhang, Y Geng, Z Jin - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and transition-metal-free N-arylation of amides via the insertion of arynes into the N–H bonds in the N-alkoxy amides is described. A variety of the reactive functional groups …
Number of citations: 21 pubs.acs.org
FB Bourguignon, C Salomé, P Wagner, M Schmitt - hal.science
A simple, sustainable, efficient, mild, and low-cost protocol was developed for D-glucose-assisted Cu-catalyzed Ullmann reactions in water for amides, carbamates, and nitrogen-…
Number of citations: 2 hal.science

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